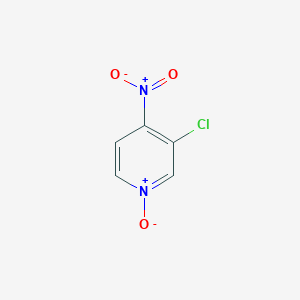

3-Chloro-4-nitropyridine N-oxide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-4-nitro-1-oxidopyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClN2O3/c6-4-3-7(9)2-1-5(4)8(10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBHLTDWOVIYXEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C[N+](=CC(=C1[N+](=O)[O-])Cl)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00344830 | |

| Record name | 3-CHLORO-4-NITROPYRIDINE N-OXIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00344830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76439-45-7 | |

| Record name | 3-CHLORO-4-NITROPYRIDINE N-OXIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00344830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Chloro-4-nitropyridine N-oxide

CAS Number: 76439-45-7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Chloro-4-nitropyridine N-oxide, a heterocyclic compound with potential applications in medicinal chemistry and organic synthesis. This document consolidates available data on its chemical properties, outlines detailed experimental protocols for its synthesis, and explores its potential biological significance, particularly as a hypoxia-activated prodrug.

Chemical and Physical Properties

This compound is a pale-yellow to yellow-brown solid. Its core structure consists of a pyridine N-oxide ring substituted with a chlorine atom at the 3-position and a nitro group at the 4-position. The presence of the N-oxide and nitro groups significantly influences the electronic properties of the pyridine ring, making it a versatile intermediate for further chemical modifications.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 76439-45-7 | [1][2] |

| Molecular Formula | C₅H₃ClN₂O₃ | [1][2] |

| Molecular Weight | 174.54 g/mol | [1] |

| Appearance | Pale-yellow to Yellow-brown Solid | [3] |

| Melting Point | 115 °C | [4] |

| Boiling Point | 425.5 °C at 760 mmHg (Predicted) | [4] |

| Density | 1.6 ± 0.1 g/cm³ (Predicted) | [4] |

| InChI Key | MBHLTDWOVIYXEW-UHFFFAOYSA-N | [4] |

| SMILES | O=--INVALID-LINK--cc1">N+[O-] | [1] |

| Solubility | Moderately soluble in polar organic solvents. | [5] |

| Storage | Store in an inert atmosphere at 2-8°C. | [3] |

Synthesis and Purification

The synthesis of this compound can be achieved through a two-step process starting from 3-chloropyridine. The general workflow involves the N-oxidation of the pyridine ring followed by electrophilic nitration.

Caption: General synthesis workflow for this compound.

Experimental Protocol: Synthesis

This protocol is a representative procedure based on established methods for the synthesis of related pyridine N-oxides.

Table 2: Experimental Protocol for the Synthesis of this compound

| Step | Procedure | Reagents & Conditions | Notes |

| 1: N-Oxidation | To a solution of 3-chloropyridine (1.0 eq) in glacial acetic acid, add hydrogen peroxide (30-50% solution, ~2.5 eq) dropwise while maintaining the temperature below 50°C. After the addition, heat the mixture to 70-80°C for several hours. | - 3-Chloropyridine- Glacial Acetic Acid- Hydrogen Peroxide (30-50%)- Temperature: 70-80°C | The reaction is exothermic. Monitor the temperature carefully during the addition of hydrogen peroxide. The reaction progress can be monitored by Thin Layer Chromatography (TLC). |

| 2: Work-up | After completion, cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude 3-chloropyridine N-oxide. This intermediate can often be used directly in the next step. | - Rotary evaporator | The crude product will be a viscous oil or solid. |

| 3: Nitration | Cool concentrated sulfuric acid in an ice bath. Slowly add the crude 3-chloropyridine N-oxide (1.0 eq). To this mixture, add a pre-cooled mixture of fuming nitric acid (~1.1 eq) and concentrated sulfuric acid dropwise, keeping the temperature below 10°C. | - Crude 3-Chloropyridine N-oxide- Concentrated Sulfuric Acid- Fuming Nitric Acid- Temperature: 0-10°C initially, then 90-100°C | This step is highly exothermic and generates toxic fumes. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment. |

| 4: Reaction | After the addition is complete, slowly heat the reaction mixture to 90-100°C and maintain for 2-4 hours until the reaction is complete (monitored by TLC). | - Heating mantle- Temperature: 90-100°C | The color of the reaction mixture will typically darken. |

| 5: Isolation & Purification | Cool the reaction mixture to room temperature and pour it carefully onto crushed ice. Neutralize the solution with a saturated sodium carbonate or sodium hydroxide solution until the pH is approximately 7-8. The yellow precipitate is collected by vacuum filtration, washed with cold water, and dried. | - Crushed Ice- Saturated Na₂CO₃ or NaOH solution- Vacuum filtration apparatus | Neutralization should be done slowly and with cooling as it is an exothermic process. The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/chloroform mixture.[4] |

Spectroscopic Characterization

While specific spectra for this compound are not widely published, its characteristics can be predicted based on analogous structures.

-

¹H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the protons at positions 2, 5, and 6 of the pyridine ring. The electron-withdrawing nature of the nitro and N-oxide groups would cause these signals to appear at a relatively downfield chemical shift.

-

¹³C NMR: The carbon NMR spectrum would display five distinct signals for the five carbons of the pyridine ring. The carbon atoms attached to the nitro group (C4) and the N-oxide (C2, C6) are expected to be significantly deshielded.

-

IR Spectroscopy: The infrared spectrum should exhibit characteristic strong absorption bands for the N-O stretching vibration of the N-oxide group (typically around 1200-1300 cm⁻¹) and the asymmetric and symmetric stretching vibrations of the nitro group (around 1500-1550 cm⁻¹ and 1300-1360 cm⁻¹, respectively).

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (174.54 g/mol ), with a characteristic isotopic pattern due to the presence of a chlorine atom.

Biological Activity and Potential Applications in Drug Development

Heterocyclic N-oxides are an important class of compounds in medicinal chemistry, known for a wide range of biological activities including anticancer, antibacterial, and antiparasitic effects.[2] A key feature of many nitroaromatic compounds, including pyridine N-oxides, is their role as hypoxia-activated prodrugs (HAPs) .[6][7]

Proposed Mechanism of Action: Hypoxia-Activated Prodrug

Solid tumors often contain regions of low oxygen concentration, known as hypoxia. This hypoxic environment is a target for selective cancer therapies. HAPs like this compound are generally stable and less toxic in normoxic (normal oxygen) tissues. However, in the hypoxic environment of a tumor, they can be bioreduced by enzymes such as cytochrome P450 reductases.[3][6] This reduction of the nitro group and/or the N-oxide moiety generates highly reactive radical species that can induce DNA damage and lead to cancer cell death.[8]

References

- 1. clearsynth.com [clearsynth.com]

- 2. CAS 76439-45-7|3-Chloro-4-Nitropyridine 1-Oxide [rlavie.com]

- 3. researchgate.net [researchgate.net]

- 4. echemi.com [echemi.com]

- 5. WO2010089773A2 - Process for preparation of nitropyridine derivatives - Google Patents [patents.google.com]

- 6. dovepress.com [dovepress.com]

- 7. Targeting Hypoxia: Hypoxia-Activated Prodrugs in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 3-Chloro-4-nitropyridine N-oxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-4-nitropyridine N-oxide is a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. Its unique electronic properties, arising from the presence of a chloro group, a nitro group, and an N-oxide moiety on a pyridine ring, make it a versatile building block for the synthesis of more complex molecules with potential biological activities. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological relevance of this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of this compound are summarized in the tables below.

Table 1: General and Physical Properties

| Property | Value | Reference |

| CAS Number | 76439-45-7 | [1][2][3][4][5][6][7] |

| Molecular Formula | C₅H₃ClN₂O₃ | [1][2][3][4][5][6] |

| Molecular Weight | 174.54 g/mol | [2] |

| Appearance | Pale-yellow to Yellow-brown Solid | [1] |

| Melting Point | 115 °C | [3] |

| Boiling Point | 425.5 °C at 760 mmHg | [3] |

| Density | 1.6 ± 0.1 g/cm³ | [3] |

| Flash Point | 211.1 ± 23.2 °C | [3] |

| Refractive Index | 1.629 | [3] |

Table 2: Chemical and Computational Properties

| Property | Value | Reference |

| IUPAC Name | 3-chloro-4-nitropyridine 1-oxide | [1] |

| InChI Key | MBHLTDWOVIYXEW-UHFFFAOYSA-N | [1][3] |

| pKa (Predicted) | -2.14 ± 0.10 | |

| XLogP3 | 0.3 | [3] |

| Polar Surface Area (PSA) | 71.3 Ų | [3] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through the nitration of 3-chloropyridine N-oxide. The following protocol is a representative example based on established methods.

Materials:

-

3-Chloropyridine N-oxide

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Fuming Nitric Acid (HNO₃)

-

Ice

-

Sodium Carbonate (Na₂CO₃) or Sodium Hydroxide (NaOH) solution

-

Chloroform or other suitable organic solvent

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.

-

Addition of Starting Material: Slowly add 3-chloropyridine N-oxide to the cooled sulfuric acid while maintaining the temperature below 10 °C.

-

Nitration: Add fuming nitric acid dropwise to the reaction mixture, ensuring the temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, slowly warm the mixture to 80-90 °C and maintain this temperature for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it over a large volume of crushed ice.

-

Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution or a concentrated sodium hydroxide solution until the pH is neutral or slightly basic. This should be done in an ice bath to control the exothermic reaction.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent such as chloroform multiple times.

-

Drying and Evaporation: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol-water or chloroform-hexane, to yield a pale-yellow to yellow-brown solid.

Caption: A generalized workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

While extensive research exists on the biological activities of pyridine N-oxides and nitropyridine derivatives in general, specific data on the signaling pathways directly modulated by this compound is limited in the current scientific literature.

Heterocyclic N-oxides are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The N-oxide functional group can influence a molecule's polarity, solubility, and ability to act as a hydrogen bond acceptor, which can in turn affect its biological target interactions. Furthermore, the nitro group can be bioreduced in hypoxic environments, a characteristic exploited in the design of hypoxia-activated prodrugs for cancer therapy.

The related compound, 4-nitropyridine N-oxide, has been shown to act as a quorum-sensing inhibitor, interfering with bacterial communication, and as an inhibitor of the Na,K-ATPase enzyme. It is plausible that this compound may exhibit similar or related biological activities. However, without specific experimental evidence, any proposed mechanism of action remains speculative.

The diagram below illustrates a hypothetical and generalized representation of potential biological activities for this class of compounds, based on the known activities of related pyridine N-oxide and nitropyridine derivatives. It is crucial to note that this is not a confirmed pathway for this compound and should be used for illustrative purposes only, to guide future research.

Caption: A generalized diagram illustrating potential, but unconfirmed, biological activities of this compound.

Conclusion

This compound is a valuable compound with well-defined physicochemical properties and established synthetic routes. Its potential for biological activity, inferred from related structures, makes it an attractive scaffold for further investigation in drug discovery and development. Future research should focus on elucidating the specific biological targets and mechanisms of action of this compound to fully realize its therapeutic potential. This guide serves as a foundational resource for researchers embarking on studies involving this compound.

References

- 1. This compound | 76439-45-7 [sigmaaldrich.com]

- 2. clearsynth.com [clearsynth.com]

- 3. echemi.com [echemi.com]

- 4. 76439-45-7|this compound|BLD Pharm [bldpharm.com]

- 5. CAS 76439-45-7|3-Chloro-4-Nitropyridine 1-Oxide [rlavie.com]

- 6. thoreauchem.com [thoreauchem.com]

- 7. This compound | 76439-45-7 [m.chemicalbook.com]

3-Chloro-4-nitropyridine N-oxide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 3-Chloro-4-nitropyridine N-oxide, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. This document details its molecular structure, chemical formula, and physicochemical properties. A comprehensive experimental protocol for its synthesis and characterization is provided, including spectroscopic analysis based on typical data for related compounds. Safety and handling precautions are also outlined.

Molecular Structure and Properties

This compound is a derivative of pyridine N-oxide containing both a chloro and a nitro substituent. The presence of the N-oxide functional group and the electron-withdrawing nitro and chloro groups significantly influences the electronic properties and reactivity of the pyridine ring.

Molecular Formula: C₅H₃ClN₂O₃

Molecular Weight: 174.54 g/mol

CAS Number: 76439-45-7

Physicochemical Data

The following table summarizes key physicochemical properties of this compound.

| Property | Value | Reference |

| Appearance | Yellow solid | [1] |

| Melting Point | 115 °C | |

| Boiling Point | 425.5 °C at 760 mmHg (Predicted) | |

| Density | 1.6 g/cm³ (Predicted) | |

| Solubility | Soluble in chloroform and ethyl alcohol. | [2] |

Synthesis and Characterization

The synthesis of this compound can be achieved through a one-step oxidation and nitration of 3-chloropyridine. This method offers a more direct route compared to a two-step process involving the initial synthesis of 3-chloropyridine N-oxide followed by nitration.[2]

Experimental Protocol: One-Step Synthesis

This protocol is adapted from a patented method for the one-step synthesis of halo-4-nitropyridine-N-oxides.[2]

Materials:

-

3-Chloropyridine

-

Glacial Acetic Acid

-

Acetic Anhydride

-

30% Hydrogen Peroxide

-

Concentrated Sulfuric Acid

-

Maleic Anhydride

-

Sodium Pyrosulfate

-

Sodium Nitrate

-

50% Sodium Hydroxide Solution

-

Chloroform

-

Ethyl Alcohol

Procedure:

-

Reaction Setup: In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, add 2.4 moles of 3-chloropyridine to a mixture of approximately 0.75 L of glacial acetic acid, 0.18 L of acetic anhydride, 15-20 mL of concentrated sulfuric acid, 9 g of maleic anhydride, and 6 g of sodium pyrosulfate at room temperature with stirring.[2]

-

Oxidation: To the stirred mixture, add approximately 0.9 L of 30% hydrogen peroxide. Heat the reaction mixture to 50 °C and maintain for 30 minutes.[2]

-

Nitration: After the initial oxidation period, add sodium nitrate to the reaction mixture to facilitate nitration.[2]

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion of the reaction, cool the mixture to room temperature. Carefully neutralize the reaction mixture to a pH of 8 with a 50% sodium hydroxide solution. This will precipitate the crude product.[2]

-

Isolation: Collect the precipitated yellow solid by suction filtration.

-

Purification: The crude this compound can be purified by recrystallization from a chloroform-ethyl alcohol mixture to yield the pure product.[2]

Spectroscopic Characterization

2.2.1. ¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum of this compound in a suitable solvent (e.g., CDCl₃) is expected to show three aromatic protons. The chemical shifts will be influenced by the electron-withdrawing effects of the chloro, nitro, and N-oxide groups.

-

H-2: Expected to be a doublet, downfield due to the proximity to the N-oxide and the inductive effect of the chloro group.

-

H-5: Expected to be a doublet of doublets.

-

H-6: Expected to be a doublet, downfield due to the proximity to the N-oxide.

2.2.2. ¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will display five distinct signals for the carbon atoms of the pyridine ring. The chemical shifts will be significantly affected by the substituents.

-

C-2 & C-6: Expected to be deshielded due to the adjacent N-oxide.

-

C-3: The carbon bearing the chlorine atom will show a characteristic chemical shift.

-

C-4: The carbon attached to the nitro group will be significantly deshielded.

-

C-5: Expected to be the most upfield of the aromatic carbons.

2.2.3. IR Spectroscopy (Predicted)

The infrared spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| N-O Stretch (N-oxide) | ~1250 - 1300 |

| Asymmetric NO₂ Stretch | ~1550 - 1475 |

| Symmetric NO₂ Stretch | ~1360 - 1290 |

| C-Cl Stretch | ~800 - 600 |

| Aromatic C-H Stretch | ~3100 - 3000 |

| Aromatic C=C & C=N Stretch | ~1600 - 1450 |

The N-O stretching vibration of the N-oxide is a characteristic feature.[3] The nitro group will show strong and distinct asymmetric and symmetric stretching bands.[4][5]

2.2.4. Mass Spectrometry (Predicted)

The mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺). A characteristic fragmentation pattern for N-oxides is the loss of an oxygen atom, leading to a significant [M-16]⁺ peak.[6][7] Further fragmentation may involve the loss of the nitro group (NO₂) and the chlorine atom.

Predicted Fragmentation Pathways:

-

[M]⁺• → [M-O]⁺• + O (Loss of oxygen from the N-oxide)

-

[M]⁺• → [M-NO₂]⁺ + NO₂ (Loss of the nitro group)

-

[M]⁺• → [M-Cl]⁺ + Cl• (Loss of a chlorine radical)

-

[M-O]⁺• → [M-O-NO₂]⁺ + NO₂

Biological Activity and Applications in Drug Development

Pyridine N-oxides are a class of compounds with a wide range of biological activities, including antibacterial, antifungal, and antitumor properties.[8] The nitro group in nitropyridine derivatives can also contribute to their biological effects. While specific biological activities for this compound are not extensively documented, its structural motifs suggest potential for investigation in drug discovery programs. It can serve as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications.[9]

Safety and Handling

This compound and related nitro compounds should be handled with care due to their potential toxicity and reactivity.

General Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10][11][12][13][14]

-

Avoid inhalation of dust and contact with skin and eyes.[10][11][12]

-

Keep away from heat, sparks, and open flames. Nitro compounds can be energetic.

-

Store in a cool, dry, and well-ventilated area in a tightly sealed container.[11]

In Case of Exposure:

-

Skin Contact: Immediately wash the affected area with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing.

-

Ingestion: Seek immediate medical attention.

Experimental and Logical Workflows

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of this compound.

Characterization Workflow

Caption: Workflow for the characterization of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. CN1743313A - One-step reaction method for preparing 4-nitropyridine-nitrogen oxide and halogenated-4-nitropyridine-nitrogen oxide - Google Patents [patents.google.com]

- 3. The Infrared Spectra of Pyridine and Pyridine N-Oxide Complexes of Zinc(II) Halides: Assignment of Metal-Ligand Bands and Structural Implications of the Spectra | Semantic Scholar [semanticscholar.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 3-Chloroperbenzoic acid (m-CPBA): A Versatile Reagent in Organic Synthesis_Chemicalbook [chemicalbook.com]

- 9. CN103819398B - The synthetic method of the chloro-3-nitropyridine of 4-amino-2- - Google Patents [patents.google.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. echemi.com [echemi.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

- 14. One moment, please... [abdurrahmanince.net]

Spectroscopic Profile of 3-Chloro-4-nitropyridine N-oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Chloro-4-nitropyridine N-oxide (CAS No: 76439-45-7), a key intermediate in pharmaceutical synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for compound identification, purity assessment, and further research and development.

Molecular Structure and Properties

-

Molecular Formula: C₅H₃ClN₂O₃

-

Molecular Weight: 174.54 g/mol

-

Appearance: Yellow solid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H and ¹³C NMR spectra of this compound provide definitive information about its chemical environment.

Experimental Protocol - NMR

Sample Preparation: A sample of this compound was dissolved in a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃), in a standard 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a high-resolution spectrometer, typically operating at a frequency of 300 MHz or higher for protons.

Data Acquisition: Standard pulse sequences were used to acquire the spectra. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.45 | d | 1H | H-6 |

| 8.24 | s | 1H | H-2 |

| 7.89 | d | 1H | H-5 |

¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| 149.3 | C-4 |

| 142.1 | C-2 |

| 139.6 | C-6 |

| 126.9 | C-3 |

| 120.0 | C-5 |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is characterized by the vibrational frequencies of the pyridine N-oxide ring, the nitro group, and the carbon-chlorine bond.

Experimental Protocol - IR

Sample Preparation: For solid samples, the potassium bromide (KBr) pellet method is commonly employed. A small amount of the compound (1-2 mg) is finely ground with anhydrous KBr and pressed into a thin, transparent pellet.

Instrumentation: The spectrum is recorded using a Fourier-transform infrared (FT-IR) spectrometer.

Data Acquisition: The spectrum is typically recorded in the mid-infrared range (4000-400 cm⁻¹).

Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| ~1600-1450 | Aromatic C=C and C=N stretching | Medium to Strong |

| ~1550-1500 | Asymmetric NO₂ stretching | Strong |

| ~1360-1320 | Symmetric NO₂ stretching | Strong |

| ~1280-1200 | N-O stretching (N-oxide) | Strong |

| ~850-750 | C-Cl stretching | Medium to Strong |

| ~900-700 | C-H out-of-plane bending | Medium to Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

Experimental Protocol - MS

Sample Introduction and Ionization: A common technique for pyridine derivatives is gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) at 70 eV.

Instrumentation: A mass spectrometer, such as a quadrupole or time-of-flight (TOF) analyzer, is used to separate the ions based on their mass-to-charge ratio (m/z).

Data Acquisition: The mass spectrum is recorded, showing the relative abundance of the molecular ion and various fragment ions.

Expected Mass Spectrum Fragmentation

A definitive experimental mass spectrum for this compound is not available in the public domain. However, based on the structure and known fragmentation patterns of pyridine N-oxides and nitroaromatic compounds, the following key fragments are anticipated:

| m/z | Proposed Fragment |

| 174/176 | [M]⁺ (Molecular ion peak, showing isotopic pattern for Chlorine) |

| 158/160 | [M-O]⁺ (Loss of oxygen from the N-oxide) |

| 128/130 | [M-NO₂]⁺ (Loss of the nitro group) |

| 112/114 | [M-O-NO₂]⁺ |

| 93 | [C₅H₃ClN]⁺ |

| 77 | [C₅H₃N]⁺ |

Visualizations

The following diagrams illustrate the chemical structure and a general workflow for the spectroscopic analysis of this compound.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Caption: Chemical structure and expected MS fragmentation of this compound.

solubility of 3-Chloro-4-nitropyridine N-oxide in common organic solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 3-Chloro-4-nitropyridine N-oxide in common organic solvents. Due to a lack of readily available quantitative solubility data in peer-reviewed literature, this guide focuses on qualitative solubility information inferred from synthetic and purification procedures. Furthermore, a detailed experimental protocol for the quantitative determination of solubility is provided to enable researchers to generate precise data.

Core Compound Information

This compound is a heterocyclic compound with the chemical formula C₅H₃ClN₂O₃. It serves as a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents and other specialty chemicals. Understanding its solubility is crucial for reaction setup, purification, and formulation.

Physical Properties:

| Property | Value |

| CAS Number | 76439-45-7 |

| Molecular Weight | 174.54 g/mol |

| Appearance | Pale-yellow to yellow-brown solid |

| Melting Point | 115 °C |

| Boiling Point | 425.5 °C at 760 mmHg |

| Density | 1.6 g/cm³ |

Qualitative Solubility of this compound

The following table summarizes the qualitative solubility of this compound in various common organic solvents. This information has been compiled from observations in synthetic procedures, including recrystallization and extraction steps.

| Solvent | Qualitative Solubility | Source/Inference |

| Chloroform | Soluble | Used as an extraction solvent in the synthesis of the related compound 2-chloro-4-nitropyridine-N-oxide, suggesting good solubility.[1] |

| Chloroform-Ethanol Mixture | Soluble (especially upon heating) | A patent for the synthesis of this compound mentions recrystallization from a chloroform-ethanol mixture, indicating solubility in the hot solvent mixture and lower solubility upon cooling.[2] |

| Acetone | Soluble | A procedure for the related compound 3-methyl-4-nitropyridine-1-oxide uses boiling acetone for dissolution and subsequent recrystallization, suggesting that this compound may also be soluble in hot acetone.[3] |

| 2-Propanol | Sparingly Soluble / Insoluble | The related compound 2-chloro-4-nitropyridine-N-oxide is triturated in 2-propanol, a process used to wash impurities from a solid that is largely insoluble in the solvent.[1] |

| Water | Insoluble / Sparingly Soluble | In synthetic procedures for related compounds, the product is often precipitated by pouring the reaction mixture into ice water, indicating low solubility in water.[1] |

| Dichloromethane | Likely Soluble | Dichloromethane is a common solvent for organic reactions and extractions, and a patent for the synthesis of a related compound, 2,3-dimethyl-4-nitropyridine-N-oxide, uses dichloromethane for extraction.[4] |

Experimental Protocol for Quantitative Solubility Determination

This section outlines a standard laboratory procedure for the gravimetric determination of the solubility of this compound in a given organic solvent.

Objective: To determine the solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (analytical grade)

-

Selected organic solvent (HPLC grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance (accurate to 0.1 mg)

-

Vials with screw caps

-

Syringe filters (0.22 µm, solvent-compatible)

-

Syringes

-

Pre-weighed evaporation dishes or vials

-

Vacuum oven or desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. An excess is ensured when undissolved solid remains at the bottom of the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium. A minimum of 24 hours is recommended, with periodic checks to ensure undissolved solid is still present.

-

-

Sample Collection and Filtration:

-

Once equilibrium is reached, allow the vial to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) into a syringe.

-

Attach a syringe filter to the syringe and dispense the filtered saturated solution into a pre-weighed evaporation dish or vial. Record the exact volume of the filtered solution.

-

-

Solvent Evaporation and Mass Determination:

-

Place the evaporation dish with the filtered solution in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute. Alternatively, use a desiccator under vacuum.

-

Allow the solvent to evaporate completely, leaving behind the dissolved this compound as a solid residue.

-

Once the residue is completely dry (constant weight is achieved), accurately weigh the evaporation dish containing the solid.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty evaporation dish from the final weight.

-

The solubility can be expressed in various units:

-

g/L: (mass of residue in g) / (volume of filtered solution in L)

-

mg/mL: (mass of residue in mg) / (volume of filtered solution in mL)

-

mol/L (Molarity): (mass of residue in g / molecular weight of solute) / (volume of filtered solution in L)

-

-

Safety Precautions:

-

Handle this compound and all organic solvents in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and the chosen solvent for specific handling and disposal instructions.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility as described in the protocol above.

Caption: Workflow for the gravimetric determination of solubility.

This guide provides a foundational understanding of the solubility of this compound. For precise applications, it is highly recommended that researchers perform their own quantitative solubility determinations using the provided protocol.

References

- 1. prepchem.com [prepchem.com]

- 2. CN1743313A - One-step reaction method for preparing 4-nitropyridine-nitrogen oxide and halogenated-4-nitropyridine-nitrogen oxide - Google Patents [patents.google.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. CN104592107B - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Google Patents [patents.google.com]

An In-depth Technical Guide on the Thermal Stability and Decomposition of 3-Chloro-4-nitropyridine N-oxide

To the Valued Researchers, Scientists, and Drug Development Professionals,

This technical guide aims to provide a comprehensive overview of the thermal stability and decomposition of 3-Chloro-4-nitropyridine N-oxide. However, a thorough search of publicly available scientific literature and databases reveals a significant lack of specific experimental data on the thermal properties of this particular compound. While general information regarding the synthesis and reactivity of pyridine N-oxides is available, detailed studies focusing on the thermal analysis, including Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and decomposition product identification for this compound, are not readily accessible.

This guide will, therefore, provide a foundational understanding based on the properties of related compounds and general principles of thermal decomposition for nitroaromatic N-oxides. It will also outline the necessary experimental protocols that would be required to thoroughly characterize the thermal behavior of this compound.

Physicochemical Properties

A summary of the available physical and chemical properties for this compound is presented in Table 1. This data is primarily sourced from chemical supplier databases.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 76439-45-7 | [1][2] |

| Molecular Formula | C₅H₃ClN₂O₃ | [1] |

| Molecular Weight | 174.54 g/mol | [1] |

| Appearance | Yellow solid | [3] |

| Melting Point | 115 °C | [4] |

| Boiling Point | 425.5 °C at 760 mmHg (Predicted) | [4] |

| Density | 1.6 g/cm³ (Predicted) | [4] |

General Thermal Stability of Nitropyridine N-Oxides

Pyridine N-oxides are a class of compounds known for their unique reactivity. The N-oxide bond introduces a dipolar character to the molecule, influencing its stability and reactivity. The presence of a nitro group, particularly in conjunction with a halogen substituent, can significantly impact the thermal stability of the aromatic ring.

Generally, nitroaromatic compounds are energetic materials, and their decomposition is often exothermic. The thermal decomposition of nitropyridine N-oxides can be initiated by the cleavage of the N-O bond or the C-NO₂ bond. The decomposition pathway is highly dependent on the nature and position of other substituents on the pyridine ring.

For this compound, the electron-withdrawing nature of both the chloro and nitro groups, as well as the N-oxide functionality, is expected to influence its thermal behavior. The decomposition is likely to be a complex process involving the release of gaseous products such as NOx, CO, CO₂, and HCl.

Proposed Experimental Protocols for Thermal Analysis

To rigorously assess the thermal stability and decomposition of this compound, a series of experiments utilizing thermal analysis techniques are necessary. The following protocols outline the standard methodologies.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, enthalpy of fusion, and decomposition temperature and to characterize the exothermic or endothermic nature of the decomposition.

Methodology:

-

A small sample (1-5 mg) of this compound is accurately weighed into an aluminum or gold-plated stainless steel crucible.

-

The crucible is hermetically sealed. For studying decomposition, a pinhole lid may be used to allow for the escape of gaseous products.

-

The sample is placed in the DSC instrument alongside an empty reference crucible.

-

The sample is heated at a constant rate (e.g., 5, 10, 15, and 20 °C/min) under an inert atmosphere (e.g., nitrogen or argon) with a typical flow rate of 50 mL/min.

-

The heat flow to the sample is measured as a function of temperature.

-

The resulting DSC thermogram is analyzed to identify the onset temperature of melting and decomposition, the peak temperatures, and the enthalpy changes associated with these transitions.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the compound begins to decompose and to quantify the mass loss during decomposition.

Methodology:

-

A slightly larger sample (5-10 mg) of this compound is placed in a tared TGA pan (typically alumina or platinum).

-

The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (inert or oxidative).

-

The mass of the sample is continuously monitored as a function of temperature.

-

The TGA curve (mass vs. temperature) and its derivative (DTG curve) are analyzed to determine the onset temperature of decomposition and the temperatures of maximum mass loss rates.

Visualization of Experimental Workflow

A generalized workflow for the thermal analysis of a chemical compound like this compound is depicted below.

Caption: A typical experimental workflow for thermal analysis.

Hypothetical Decomposition Pathway

In the absence of experimental data on the decomposition products, a putative decomposition pathway can be proposed based on the known chemistry of similar compounds. The primary decomposition steps could involve the cleavage of the weakest bonds in the molecule.

Caption: A generalized hypothetical decomposition pathway.

Conclusion and Future Work

While this guide provides a framework for understanding the potential thermal behavior of this compound, it underscores the critical need for experimental investigation. The lack of published data highlights a research gap that is crucial to fill, especially for ensuring the safe handling, storage, and application of this compound in research and development. Future studies should focus on performing the detailed thermal analyses described herein to generate the much-needed quantitative data. Such research would be invaluable to the scientific community, particularly for those working in drug development and materials science.

References

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 3-Chloro-4-nitropyridine N-oxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-4-nitropyridine N-oxide is a key heterocyclic intermediate in organic synthesis, particularly valued in the development of novel pharmaceutical agents. Its unique electronic structure, arising from the interplay of the pyridine N-oxide moiety, a chloro substituent, and a strong electron-withdrawing nitro group, imparts distinct reactivity patterns. This guide provides a comprehensive analysis of the electrophilic and nucleophilic sites of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of its chemical behavior. Understanding these reactive centers is paramount for the strategic design of synthetic routes to access a diverse range of functionalized pyridine derivatives with potential therapeutic applications.

Electrophilic and Nucleophilic Characteristics

The reactivity of this compound is governed by the electron distribution within the pyridine ring, which is significantly influenced by its substituents. The nitro group at the C4 position and the N-oxide functionality both act as strong electron-withdrawing groups, rendering the pyridine ring electron-deficient. This electron deficiency makes the aromatic system highly susceptible to nucleophilic attack.

Nucleophilic Sites:

While the pyridine ring is generally electron-poor, the oxygen atom of the N-oxide group possesses a partial negative charge, making it a potential nucleophilic center. However, the most significant nucleophilic reactions involving this compound are substitutions on the ring itself, where an external nucleophile attacks the electron-deficient carbon atoms.

Electrophilic Sites:

The primary electrophilic sites of this compound are the carbon atoms of the pyridine ring, particularly those bearing good leaving groups and those activated by the electron-withdrawing substituents.

-

C4 Position: This position is highly activated towards nucleophilic attack due to the presence of the strongly electron-withdrawing nitro group. The nitro group can be displaced by strong nucleophiles under certain conditions.

-

C2 and C6 Positions: The N-oxide group directs nucleophilic attack to the C2 and C6 positions.

-

C3 Position: The chlorine atom at the C3 position is a good leaving group and is activated by the adjacent nitro group, making this a prime site for nucleophilic aromatic substitution (SNAr).

The general reactivity towards nucleophiles follows the order C4 > C2/C6 > C3, though the specific outcome can be influenced by the nature of the nucleophile and the reaction conditions.

Resonance Structures and Reactivity

The electron distribution and the location of the electrophilic sites can be visualized through the resonance structures of this compound.

Caption: Resonance structures illustrating electron delocalization and electrophilic sites.

Quantitative Reactivity Data

The susceptibility of this compound to nucleophilic aromatic substitution (SNAr) is a key feature of its chemistry. The following table summarizes representative yields for the reaction of this compound with various nucleophiles.

| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |

| Piperidine | 3-(Piperidin-1-yl)-4-nitropyridine N-oxide | Ethanol, reflux, 3h | ~95 | [1] |

| Morpholine | 3-(Morpholin-4-yl)-4-nitropyridine N-oxide | Ethanol, reflux, 3h | ~92 | [1] |

| Aniline | 3-(Phenylamino)-4-nitropyridine N-oxide | DMF, K2CO3, 100°C, 6h | ~85 | [1] |

| Methoxide | 3-Methoxy-4-nitropyridine N-oxide | Methanol, NaOCH3, reflux | - | [2] |

| Hydrazine | 3-Hydrazinyl-4-nitropyridine N-oxide | Ethanol, reflux | - | - |

Note: Yields are approximate and can vary based on specific reaction conditions. Data for some reactions are qualitative and specific yield percentages were not found.

Spectroscopic Data

The structural features of this compound and its derivatives can be confirmed using various spectroscopic techniques.

NMR Spectroscopy

1H NMR (500 MHz, CDCl3): [3]

| Proton | Chemical Shift (δ, ppm) |

| H-2 | 8.40-8.41 (m) |

| H-5 | 7.28-7.32 (m) |

| H-6 | 7.55-7.58 (m) |

13C NMR (125 MHz, CDCl3 with DMSO): [3]

| Carbon | Chemical Shift (δ, ppm) |

| C-2 | 141.5 |

| C-3 | 123.8 |

| C-4 | 140.3 |

| C-5 | 126.9 |

| C-6 | 126.0 |

Note: The provided data is for the closely related 2-chloropyridine N-oxide. Specific data for the 3-chloro-4-nitro isomer may vary slightly. A study on this compound reported 15N NMR chemical shifts.[4]

IR Spectroscopy

| Functional Group | Absorption Range (cm-1) |

| N-O stretch | ~1200-1300 |

| NO2 asymmetric stretch | ~1550 |

| NO2 symmetric stretch | ~1350 |

| C-Cl stretch | ~800-600 |

| Aromatic C-H stretch | ~3100-3000 |

| Aromatic C=C and C=N stretch | ~1600-1475 |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves a one-step oxidation and nitration of 3-chloropyridine.[5]

Materials:

-

3-Chloropyridine

-

Glacial acetic acid

-

Acetic anhydride

-

30% Hydrogen peroxide

-

Concentrated sulfuric acid

-

Maleic anhydride

-

Sodium pyrosulfate

-

Sodium nitrate

-

Nitrosonitric acid

Procedure:

-

To a stirred solution of 3-chloropyridine in glacial acetic acid and acetic anhydride, add hydrogen peroxide, sulfuric acid, maleic anhydride, and sodium pyrosulfate.

-

Heat the mixture to 50°C for 30 minutes, then increase the temperature to 80°C and maintain for several hours until the reaction is complete as monitored by TLC.

-

Remove the solvent under reduced pressure to obtain the crude pyridine N-oxide.

-

Cool the residue and slowly add concentrated sulfuric acid and sodium nitrate.

-

Add a nitrating mixture of sulfuric acid and nitrosonitric acid in batches while maintaining the temperature at 25°C.

-

Gradually heat the reaction to 90°C and stir for several hours.

-

After completion, pour the reaction mixture into an ice-water mixture and neutralize with a 30-50% sodium hydroxide solution to a pH of 8.

-

The precipitated yellow solid is collected by filtration, washed with water, and dried to afford crude this compound.

-

The crude product can be further purified by recrystallization from a chloroform-ethanol mixture.

Caption: Experimental workflow for the synthesis of this compound.

Nucleophilic Aromatic Substitution (SNAr) with Piperidine

This protocol describes a general procedure for the SNAr reaction of this compound with piperidine, a representative secondary amine nucleophile.[1]

Materials:

-

This compound

-

Piperidine

-

Anhydrous ethanol

-

Triethylamine (optional, as a base)

Procedure:

-

Dissolve this compound in anhydrous ethanol in a round-bottom flask.

-

Add piperidine (1.1 equivalents) to the solution. If desired, add triethylamine (1.2 equivalents) to act as a base.

-

Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed (typically after 2-4 hours), cool the reaction mixture to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

The residue can be purified by flash column chromatography on silica gel to yield the pure 3-(piperidin-1-yl)-4-nitropyridine N-oxide.

Caption: General mechanism for the nucleophilic aromatic substitution (SNAr) reaction.

Conclusion

This compound is a versatile building block in medicinal chemistry and organic synthesis due to its well-defined electrophilic and nucleophilic sites. The electron-deficient nature of the pyridine ring, enhanced by the nitro and N-oxide groups, makes it an excellent substrate for nucleophilic aromatic substitution reactions. The primary sites for nucleophilic attack are the carbon atoms bearing the chloro and nitro groups, with the C3 position being a common site for substitution. By understanding the reactivity patterns and utilizing the provided experimental protocols, researchers can effectively employ this compound to synthesize a wide array of novel heterocyclic molecules for various applications, including drug discovery and development. The quantitative data and spectroscopic information presented in this guide serve as a valuable resource for the characterization and strategic utilization of this important synthetic intermediate.

References

- 1. dev.spectrabase.com [dev.spectrabase.com]

- 2. prepchem.com [prepchem.com]

- 3. rsc.org [rsc.org]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. CN1743313A - One-step reaction method for preparing 4-nitropyridine-nitrogen oxide and halogenated-4-nitropyridine-nitrogen oxide - Google Patents [patents.google.com]

The Genesis of a Versatile Intermediate: A Technical History of Pyridine N-Oxides

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the historical development and discovery of pyridine N-oxides, a class of compounds that has become indispensable in synthetic organic chemistry and drug development. From their initial synthesis to the elucidation of their unique reactivity and diverse applications, this document provides a comprehensive overview of the pivotal moments and methodologies that have shaped our understanding of these versatile molecules.

The Dawn of Pyridine N-Oxides: A New Functional Group

The journey into the chemistry of pyridine N-oxides began in the early 20th century. Prior to their discovery, the direct functionalization of the pyridine ring was a significant challenge for chemists due to its electron-deficient nature, which deactivates it towards electrophilic substitution. The introduction of the N-oxide functionality dramatically altered this landscape.

The first documented synthesis of pyridine N-oxide is credited to the German chemist Jakob Meisenheimer in 1926.[1][2] He successfully oxidized pyridine using peroxybenzoic acid, demonstrating the formation of a new, stable heterocyclic compound.[2][3] This seminal discovery opened a new chapter in heterocyclic chemistry, providing a strategic entry point for the functionalization of the pyridine ring.

The introduction of the N-oxide group fundamentally changes the electronic properties of the pyridine ring. The oxygen atom, being highly electronegative, withdraws electron density from the nitrogen atom, which in turn influences the aromatic system. However, the oxygen atom can also donate a lone pair of electrons into the ring through resonance, increasing the electron density, particularly at the 2- and 4-positions. This dual nature makes the pyridine N-oxide ring more susceptible to both electrophilic and nucleophilic attack compared to pyridine itself, a key to its synthetic utility.[1][4]

Foundational Synthetic Methodologies

The early methods for the synthesis of pyridine N-oxides laid the groundwork for the vast array of procedures available today. These initial protocols primarily relied on the oxidation of the parent pyridine.

Oxidation of Pyridines

The most direct and historically significant route to pyridine N-oxides is the oxidation of the nitrogen atom of the corresponding pyridine.

| Oxidizing Agent | Typical Reaction Conditions | Year of Note | Reference |

| Peroxybenzoic Acid | Varies | 1926 | [2][3] |

| Peracetic Acid | Acetic acid, hydrogen peroxide | Not specified | [2][3] |

| Monoperphthalic Acid | Not specified | Not specified | [2] |

| m-Chloroperoxybenzoic Acid (m-CPBA) | Dichloromethane, 0-25°C | Not specified | [4][5] |

| Hydrogen Peroxide in Acetic Acid | 85°C | Not specified | [2] |

Experimental Protocol: Synthesis of Pyridine N-oxide using Peracetic Acid

This protocol is adapted from historical procedures and represents a common method for the preparation of pyridine N-oxide.[2]

Materials:

-

Pyridine (1.39 moles)

-

40% Peracetic acid (1.50 moles)

-

Isopropyl alcohol

-

Ether

-

Hydrogen chloride (gas)

Procedure:

-

In a 1-liter three-necked flask equipped with a stirrer, thermometer, and dropping funnel, place 110 g (1.39 moles) of pyridine.

-

With stirring, add 250 ml (285 g, 1.50 moles) of 40% peracetic acid at a rate that maintains the reaction temperature at 85°C. This addition typically takes 50-60 minutes.

-

After the addition is complete, continue stirring until the temperature of the mixture drops to 40°C.

-

To isolate the product as the hydrochloride salt, bubble a slight excess of gaseous hydrogen chloride (approximately 51 g) into the reaction mixture.

-

Remove acetic acid and any excess peracetic acid by warming the mixture on a steam bath under vacuum.

-

The residual pyridine N-oxide hydrochloride is then purified by refluxing with 300 ml of isopropyl alcohol for 30 minutes.

-

Cool the solution to room temperature and filter the colorless crystals.

-

Wash the crystals with 50 ml of isopropyl alcohol followed by 50 ml of ether.

-

The resulting pyridine N-oxide hydrochloride has a melting point of 179.5–181°C.

To obtain the free base:

-

The acetic acid solution from step 3 is evaporated on a steam bath under vacuum.

-

The residue is then distilled at a pressure of 1 mm Hg or less. The product, pyridine N-oxide, distills at 100–105°C/1mm and solidifies upon cooling (m.p. 65–66°C).[2]

Activating the Pyridine Ring: A Gateway to New Derivatives

The true synthetic power of pyridine N-oxides lies in their ability to direct the functionalization of the pyridine ring. The N-oxide group activates the 2- and 4-positions towards electrophilic attack and also facilitates nucleophilic substitution.

Diagram: Activation of the Pyridine Ring by N-Oxidation

Caption: N-Oxidation activates the pyridine ring for further functionalization.

Experimental Protocol: Nitration of Pyridine N-oxide

A classic example of the enhanced reactivity of pyridine N-oxides is the nitration to form 4-nitropyridine N-oxide, a versatile intermediate.[4]

Materials:

-

Pyridine N-oxide (100 mmol, 9.51 g)

-

Fuming Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice

Procedure:

-

In a suitable reaction flask, prepare a nitrating mixture of fuming nitric acid and concentrated sulfuric acid.

-

Add 9.51 g (100 mmol) of pyridine N-oxide to a separate reaction flask and heat to 60°C.

-

Slowly add the nitrating mixture to the stirred pyridine N-oxide over 30 minutes.

-

After the addition is complete, heat the reaction mixture to an internal temperature of 125-130°C for 3 hours.

-

Cool the reaction mixture to room temperature and carefully pour it onto approximately 150 g of crushed ice.

-

The precipitated product, 4-nitropyridine N-oxide, can be collected by filtration and purified by recrystallization. This reaction typically yields over 90% of the desired product.[4]

Discovery of Biological Significance and Applications

The development of pyridine N-oxide chemistry was not solely driven by synthetic curiosity. The discovery of their biological activities and their utility as precursors to pharmaceuticals provided significant impetus for further research.

Pyridine N-oxides are not common in nature, but some derivatives have been isolated from natural sources, such as 2-(methyldithio)pyridine-N-oxide from species of Allium.[3][6] The recognition of the N-oxide moiety in biologically active molecules spurred interest in their medicinal chemistry. Many drugs contain the N-oxide functional group, which can improve solubility and modulate biological activity.[1][7]

Diagram: From Discovery to Application

Caption: Historical progression from synthesis to application of pyridine N-oxides.

The use of pyridine N-oxides as precursors to important pharmaceuticals is extensive. For instance, nicotinic acid N-oxide is a precursor to the anti-inflammatory drugs niflumic acid and pranoprofen.[3] Similarly, 2,3,5-trimethylpyridine N-oxide is a key intermediate in the synthesis of the proton-pump inhibitor omeprazole, and 2-chloropyridine N-oxide is used to produce the antifungal agent zinc pyrithione.[3]

Conclusion

The discovery and historical development of pyridine N-oxides represent a significant milestone in heterocyclic and medicinal chemistry. From Meisenheimer's pioneering synthesis, the understanding of their unique reactivity has empowered chemists to devise novel synthetic strategies and access a wide range of functionalized pyridines. The journey of pyridine N-oxides from a laboratory curiosity to a cornerstone of drug development underscores the profound impact that the discovery of a new functional group can have on scientific advancement. The foundational methods and principles established by early researchers continue to inform and inspire the development of new synthetic methodologies and the discovery of novel therapeutic agents.

References

- 1. baranlab.org [baranlab.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents [patents.google.com]

- 6. Bioactive Pyridine-N-oxide Disulfides from Allium stipitatum - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

A Comprehensive Technical Guide to the Synthetic Routes of Substituted Pyridine N-Oxides

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive review of the primary synthetic routes to substituted pyridine N-oxides, pivotal intermediates in the development of pharmaceuticals and other biologically active compounds. This document details the core methodologies, presents quantitative data for comparative analysis, and offers detailed experimental protocols for key transformations.

Direct Oxidation of Pyridines

The most straightforward and widely employed method for the synthesis of pyridine N-oxides is the direct oxidation of the corresponding pyridine derivatives. The choice of oxidant and reaction conditions is crucial and depends on the electronic properties and sensitivity of the substituents on the pyridine ring.

Oxidation with Peroxy Acids

Peroxy acids are highly effective reagents for the N-oxidation of pyridines. Common examples include meta-chloroperoxybenzoic acid (m-CPBA) and peracetic acid.

Table 1: Comparison of Peroxy Acid-Based Oxidation Methods

| Oxidant | Substrate Example | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| m-CPBA | 3-Chloropyridine | Dichloromethane | 20-25 | 24 | High | [1] |

| m-CPBA | 4-Methoxypyridine | Dichloromethane | 20-25 | 24 | High | [1] |

| Peracetic Acid | Pyridine | - | 85 | 1 | 78-83 | [2] |

Experimental Protocol: N-Oxidation of Pyridine with Peracetic Acid [2]

-

In a 1-liter three-necked flask equipped with a stirrer, thermometer, and dropping funnel, place 110 g (1.39 moles) of pyridine.

-

With stirring, add 250 ml (285 g, 1.50 moles) of 40% peracetic acid at a rate that maintains the reaction temperature at 85°C. The addition typically takes 50–60 minutes.

-

After the addition is complete, continue stirring until the temperature of the mixture drops to 40°C.

-

The resulting acetic acid solution of pyridine-N-oxide can be further purified by distillation under reduced pressure (1 mm Hg or less). The product is collected at 100–105°C/1 mm.

Oxidation with Hydrogen Peroxide-Based Systems

Hydrogen peroxide (H₂O₂) is an environmentally benign and cost-effective oxidant. Its reactivity is often enhanced by the use of catalysts or activators.

Table 2: Comparison of Hydrogen Peroxide-Based Oxidation Methods

| Oxidant/Catalyst | Substrate Example | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| H₂O₂ / Methyltrioxorhenium (MTO) | 3- and 4-substituted pyridines | - | - | - | High | [3] |

| H₂O₂-Urea (UHP) / TFAA | Electron-deficient pyridines | CH₂Cl₂ or CH₃CN | - | - | Good | |

| H₂O₂ / TS-1 Catalyst (Continuous Flow) | Various Pyridines | Methanol | - | - | up to 99 |

Experimental Protocol: N-Oxidation of 2-Methoxypyridine with Urea-Hydrogen Peroxide

-

In a 72L reaction flask, add 18L of isopropyl acetate and 3.3kg of acetic anhydride.

-

Add 1.2kg of 2-methoxypyridine to the mixture.

-

Warm the system to 30-40°C.

-

Add 2.8kg of urea-hydrogen peroxide complex and maintain the temperature for the reaction to proceed to completion.

-

After the reaction is complete, cool the mixture to 0-10°C.

-

Quench the reaction by adding a saturated sodium bisulfite solution.

-

Adjust the pH to 8-10 with a 20% sodium bicarbonate solution.

-

The product can be isolated by centrifugation, extraction, and concentration of the organic phase.

Functionalization of Pre-formed Pyridine N-Oxides

The N-oxide group activates the pyridine ring, particularly at the C2 and C4 positions, making it susceptible to nucleophilic attack. This reactivity allows for the introduction of a wide range of substituents.

C-H Functionalization

Direct C-H functionalization of pyridine N-oxides is a powerful, atom-economical strategy to introduce new carbon-carbon and carbon-heteroatom bonds.

Palladium catalysts are highly effective in mediating the direct arylation and alkenylation of pyridine N-oxides at the C2 position.

Table 3: Palladium-Catalyzed C-H Functionalization of Pyridine N-Oxides

| Reaction | Coupling Partner | Catalyst/Ligand | Oxidant/Additive | Solvent | Temp. (°C) | Yield (%) | Reference |

| Arylation | Potassium Aryltrifluoroborates | Pd(OAc)₂ | Ag₂O, TBAI | 1,4-Dioxane | 90 | Moderate to High | [4] |

| Alkenylation | Olefins | Pd(OAc)₂ | Ag₂CO₃ | 1,4-Dioxane | 100-120 | Good to Excellent |

Experimental Protocol: Palladium-Catalyzed Direct Arylation of Pyridine N-Oxide with Potassium Phenyltrifluoroborate [4]

-

To a reaction tube equipped with a magnetic stir bar, add Pd(OAc)₂ (10 mol%), Ag₂O (2 equiv.), TBAI (20 mol%), potassium phenyltrifluoroborate (0.15 mmol), and pyridine N-oxide (3.3 equiv.).

-

Add 1,4-dioxane (0.5 mL) under an air atmosphere.

-

Stir the reaction mixture at 90°C until the potassium phenyltrifluoroborate is completely consumed, as monitored by TLC.

-

Purify the reaction mixture by silica gel column chromatography to afford the 2-phenylpyridine N-oxide.

dot { graph [ rankdir="LR", splines=ortho, nodesep=0.4, ranksep=1.2, fontname="Arial", fontsize=12, label="Palladium-Catalyzed C-H Arylation Cycle", labelloc="t", labeljust="c" ];

node [ shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin=0.1, width=1.5, height=0.75, fillcolor="#F1F3F4", fontcolor="#202124" ];

edge [ fontname="Arial", fontsize=9, color="#5F6368", arrowsize=0.7 ];

PyNO [label="Pyridine N-Oxide"]; PdII [label="Pd(II) Catalyst", fillcolor="#4285F4", fontcolor="#FFFFFF"]; IntermediateA [label="Cyclopalladated\nIntermediate A"]; ArBF3K [label="ArBF₃K"]; IntermediateB [label="Arylpalladium\nIntermediate B"]; Product [label="2-Arylpyridine\nN-Oxide", fillcolor="#34A853", fontcolor="#FFFFFF"]; Pd0 [label="Pd(0)"]; AgI [label="Ag(I) Oxidant"];

PyNO -> IntermediateA [label="Electrophilic\nPalladation"]; PdII -> IntermediateA; IntermediateA -> IntermediateB [label="Transmetalation"]; ArBF3K -> IntermediateB; IntermediateB -> Product [label="Reductive\nElimination"]; IntermediateB -> Pd0; Pd0 -> PdII [label="Reoxidation"]; AgI -> PdII; Product -> PyNO [style=invis]; } Caption: Proposed catalytic cycle for the Pd-catalyzed direct arylation of pyridine N-oxides.

Recent advancements have demonstrated the use of photoredox catalysis for the C-H functionalization of pyridine N-oxides, offering mild and efficient reaction conditions.

Experimental Workflow: Photocatalytic C-H Alkylation

Nucleophilic Substitution Reactions

The introduction of an N-oxide group facilitates nucleophilic substitution, typically at the C2 and C4 positions.

Direct amination of pyridine N-oxides provides a route to aminopyridines, which are important pharmacophores.

Table 4: Amination of Pyridine N-Oxides

| Aminating Reagent | Activator | Substrate Example | Solvent | Temp. (°C) | Yield (%) | Reference |

| Benzyl isocyanide | TMSOTf | Pyridine N-oxide | MeCN/DMF | 150 (microwave) | Good | |

| Saccharin | Tosyl chloride | 3,5-Disubstituted Pyridine N-oxides | CH₂Cl₂ | 0 | High |

Experimental Protocol: 2-Amination of Pyridine N-Oxide with Benzyl Isocyanide

-

In a 10 mL microwave reaction tube, mix pyridine N-oxide (30 mg, 0.196 mmol), benzyl isocyanide (24 μL, 0.196 mmol), and TMSOTf (19 μL, 0.196 mmol) in MeCN/DMF (3:1, 0.1 M).

-

Stir the contents and irradiate in a microwave reactor to a set temperature of 150°C for 15 minutes.

-

Concentrate the crude reaction mixture to remove volatile organics.

-

Add 1 M HCl (5 mL) and THF (5 mL) and stir the mixture at 50°C until the intermediate formamide is completely converted to the aminopyridine.

The cyano group can be introduced at the C2 position of pyridine N-oxides using various cyanating agents.

Table 5: Cyanation of Pyridine N-Oxides

| Cyanating Agent | Activator | Substrate Example | Solvent | Temp. (°C) | Yield (%) | Reference |

| Zn(CN)₂ | - | 4-Amidopyridine N-oxide | CH₃CN | 120 | - | [5] |

| KCN | Dimethylcarbamoyl chloride | 4-Amidopyridine N-oxide | CH₃CN | 120 | Good |

Experimental Protocol: α-Cyanation of 4-Amidopyridine N-Oxide

-

In a suitable reaction vessel, combine 4-amidopyridine N-oxide, dimethylcarbamoyl chloride (3 equiv.), and KCN (3 equiv.) in acetonitrile.

-

Heat the reaction mixture at 120°C for 12 hours.

-

After cooling, the reaction mixture is worked up and the product is purified by standard methods.

Reactions with Organometallic Reagents

Grignard reagents can add to pyridine N-oxides to afford a variety of substituted pyridines and their derivatives. The outcome of the reaction is often dependent on the reaction temperature and the subsequent workup procedure.

Table 6: Reactions of Pyridine N-Oxides with Grignard Reagents

| Grignard Reagent | Subsequent Treatment | Product Type | Yield (%) | Reference |

| Alkyl/Aryl Grignard | Acetic anhydride (120°C) | 2-Substituted Pyridines | Good | [2] |

| Alkyl/Aryl Grignard | DMF | 2-Substituted Pyridine N-Oxides | - | [2] |

| Alkyl Grignard | - | C2-alkylated N-hydroxy-1,2,5,6-tetrahydropyridines | Good to Excellent | [4] |

Experimental Protocol: Synthesis of 2-Substituted Pyridines via Grignard Addition [2]

-

Add the Grignard reagent to a solution of the pyridine N-oxide in THF at room temperature.

-

After the initial reaction, add acetic anhydride to the reaction mixture.

-

Heat the mixture at 120°C to afford the 2-substituted pyridine.

-

Alternatively, treatment with DMF instead of acetic anhydride can yield the 2-substituted pyridine N-oxide.

Advanced and Emerging Synthetic Methods

Continuous Flow Synthesis

Continuous flow technology offers several advantages for the synthesis of pyridine N-oxides, including enhanced safety, better temperature control, and scalability.

Experimental Setup: Continuous Flow N-Oxidation

A continuous flow microreactor utilizing a packed-bed of titanium silicalite (TS-1) as a catalyst and H₂O₂ in methanol as the oxidant has been shown to be a safe, green, and highly efficient process for producing various pyridine N-oxides in excellent yields.[6][7] This system can operate continuously for extended periods while maintaining catalyst activity.

Safety Considerations

-

Peroxy Acids: Peroxy acids are strong oxidizers and can be explosive, especially in concentrated form. They should be handled with care, behind a safety shield, and not subjected to high temperatures or shock.

-

Hydrogen Peroxide: Concentrated solutions of hydrogen peroxide are corrosive and can decompose violently, especially in the presence of metal catalysts.

-

Grignard Reagents: Grignard reagents are highly reactive and pyrophoric. They must be handled under an inert atmosphere and away from sources of moisture.

-

Cyanide Salts: Cyanide salts are highly toxic. They should be handled in a well-ventilated fume hood with appropriate personal protective equipment. Acidification of cyanide salts will release highly toxic hydrogen cyanide gas.

This guide provides a comprehensive overview of the key synthetic routes to substituted pyridine N-oxides. For specific applications, researchers should consult the primary literature for detailed procedures and optimization for their particular substrates.

References

- 1. researchgate.net [researchgate.net]

- 2. Pyridine synthesis [organic-chemistry.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. diva-portal.org [diva-portal.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Continuous Flow Microreactor Promoted the Catalytic N-Oxidation Reaction of Pyridine Derivatives [organic-chemistry.org]

Methodological & Application

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 3-Chloro-4-nitropyridine N-oxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the utilization of 3-Chloro-4-nitropyridine N-oxide in nucleophilic aromatic substitution (SNAr) reactions. This versatile reagent serves as a key building block in medicinal chemistry and organic synthesis for the generation of diverse substituted pyridine N-oxide derivatives. The presence of a strong electron-withdrawing nitro group at the 4-position, coupled with the activating effect of the N-oxide functionality, renders the C4 position highly electrophilic and susceptible to attack by a variety of nucleophiles. These notes offer insights into its reactivity, experimental procedures, and potential applications in the synthesis of complex molecules.

Introduction

This compound is a pivotal intermediate for introducing functionalities at the 4-position of the pyridine ring. The inherent electron deficiency of the pyridine ring is further enhanced by the N-oxide and the para-nitro group, facilitating the displacement of the nitro group by various nucleophiles.[1] This reactivity profile allows for the synthesis of a wide array of derivatives, including amines, ethers, and thioethers, which are common motifs in pharmacologically active compounds.

The general mechanism for the nucleophilic aromatic substitution on this compound proceeds via a two-step addition-elimination pathway. A nucleophile attacks the electron-deficient C4 carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the pyridine ring and the nitro group. Subsequently, the nitro group, a competent leaving group in this activated system, is expelled to restore the aromaticity of the ring, yielding the substituted product.

Key Applications

-

Synthesis of 4-Aminopyridine N-oxide Derivatives: The substitution of the nitro group with primary or secondary amines provides access to a variety of 4-amino-3-chloropyridine N-oxide scaffolds. These are valuable precursors for further functionalization in drug discovery programs.

-

Formation of 4-Alkoxypyridine N-oxide Derivatives: Reaction with alkoxides allows for the introduction of ether linkages, a common feature in many bioactive molecules.

-

Preparation of 4-Thioetherpyridine N-oxide Derivatives: The displacement of the nitro group by thiols is a straightforward method for creating sulfur-containing pyridine N-oxides, which are of interest in medicinal chemistry.

Diagrams

Caption: General mechanism of nucleophilic aromatic substitution on this compound.

Caption: General experimental workflow for SNAr reactions of this compound.

Quantitative Data Summary

While specific data for the nucleophilic substitution of the nitro group on this compound is limited, extensive studies on the highly analogous 3-bromo-4-nitropyridine provide valuable insights into expected reactivity and yields. The following table summarizes reaction conditions and outcomes for the reaction of 3-bromo-4-nitropyridine with various amines, which are expected to be comparable for the chloro-analog.[2]

| Nucleophile (Amine) | Solvent | Base | Temperature (°C) | Time (h) | Product Yield (%) |

| N-Phenylpiperazine | DMF | Triethylamine | 90 | 12 | 85 |

| N-Phenylpiperazine | DMSO | Triethylamine | 90 | 12 | 88 |

| N-Phenylpiperazine | THF | Triethylamine | 70 | 16 | 83 |

| N-Phenylpiperazine | Dioxane | Triethylamine | 100 | 16 | 80 |

| Morpholine | DMF | Triethylamine | 90 | 12 | 82 |

| Piperidine | DMF | Triethylamine | 90 | 12 | 86 |

Note: Data presented is for the analogous reaction with 3-bromo-4-nitropyridine and serves as a predictive guide.[2]

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution with Amines (Analogous to 3-Bromo-4-nitropyridine)[2]

This protocol is adapted from the reaction of 3-bromo-4-nitropyridine with amines and can be used as a starting point for this compound.

-

Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., DMF, DMSO, or THF, see table above), add the desired amine (1.1-1.5 eq) and a base such as triethylamine (1.5-2.0 eq).

-

Reaction Conditions: Stir the reaction mixture at the specified temperature (e.g., 70-100 °C) for the indicated time (e.g., 12-16 hours). Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-